molecular formula C52H32O2 B8144566 (1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol

(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8144566
M. Wt: 688.8 g/mol
InChI Key: GJCNGVZBVIULLF-UHFFFAOYSA-N
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Description

(1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with pyrene groups attached at specific positions, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. One common method includes the coupling of pyrene derivatives with binaphthalene intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrene or binaphthalene moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced hydroxy derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol is studied for its photophysical properties, including fluorescence and phosphorescence. It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular recognition and binding interactions in biological systems.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, including sensors and catalysts.

Mechanism of Action

The mechanism by which (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its ability to interact with various molecular targets. The pyrene groups can engage in π-π stacking interactions, while the binaphthalene core provides a rigid framework that influences the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

    (1R)-1,1’-Binaphthalene-2,2’-diol: Lacks the pyrene groups, resulting in different photophysical properties.

    3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-dione: Contains a ketone group instead of hydroxyl groups, altering its reactivity and applications.

Uniqueness: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol stands out due to the presence of both pyrene and binaphthalene moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.

Properties

IUPAC Name

3-(10,10c-dihydropyren-1-yl)-1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H32O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-25,27-28,46,53-54H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCNGVZBVIULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C=CC=C3C2C4=C(C=C3)C=CC(=C41)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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